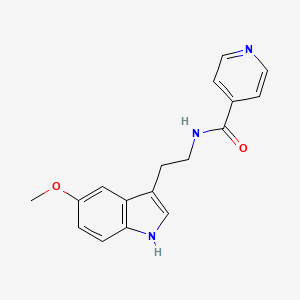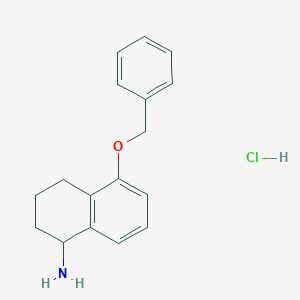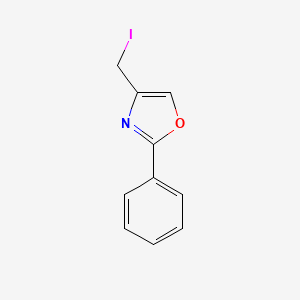
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine is a synthetic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various medical and industrial applications . This compound is characterized by a quinoline core substituted with a nitrofuran moiety, which contributes to its unique chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine typically involves the nitration of furan derivatives followed by coupling with a quinoline derivative. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then coupled with a quinoline derivative under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted nitrofurans and quinoline derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Potential use in the development of new antibiotics and antifungal agents.
Industry: Used in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine involves the reduction of the nitrofuran moiety to reactive intermediates that can interact with bacterial DNA and proteins, leading to cell damage and death . The compound targets bacterial enzymes and disrupts essential metabolic pathways, making it effective against a broad range of bacterial pathogens .
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: Used for urinary tract infections.
Nitrofurazone: Used for topical infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
62308-42-3 |
|---|---|
Fórmula molecular |
C15H13N3O3 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
2,8-dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine |
InChI |
InChI=1S/C15H13N3O3/c1-8-7-11(13-5-6-14(21-13)18(19)20)10-3-4-12(16)9(2)15(10)17-8/h3-7H,16H2,1-2H3 |
Clave InChI |
JAKDBYQOBZXCQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=CC(=C(C2=N1)C)N)C3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





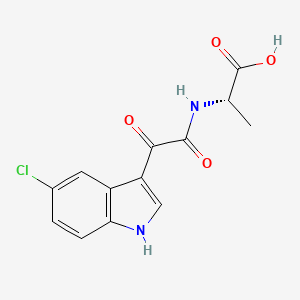
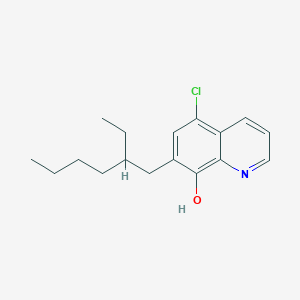
![8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B11839231.png)
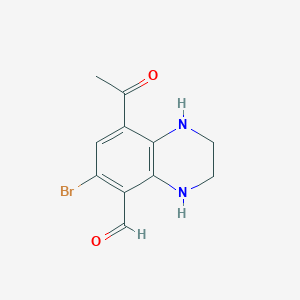

![4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11839247.png)
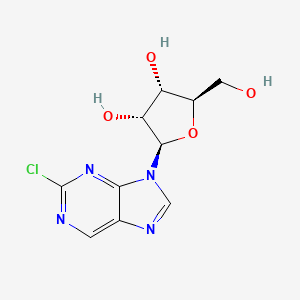
![4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11839251.png)
